2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with a chloro group and an amino group attached to a trifluoromethylphenyl moiety
Preparation Methods
The synthesis of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-(trifluoromethyl)aniline in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other cyclohexene derivatives with different substituents, such as:
- 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one.
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZYMDOJNGYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409541 |
Source
|
Record name | SBB062283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-85-3 |
Source
|
Record name | SBB062283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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